5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate, which was then protected by PMB-Cl to produce a key intermediate .
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine are primarily related to its use as a building block in the synthesis of various derivatives . These reactions often involve the formation of new bonds at the reactive sites on the pyrazolo[3,4-b]pyridine ring .
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 198.02 g/mol, and its exact mass and monoisotopic mass are 196.95886 g/mol . The compound has a topological polar surface area of 41.6 Ų and a complexity of 130 .
Multi-step synthesis from commercially available starting materials: This approach often involves several steps, such as cyclization reactions, halogenation, and functional group transformations. [, , ] For example, one method starts with 2,6-dichloronicotinic acid and proceeds through a series of steps to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine. []
Direct bromination of 1H-pyrazolo[3,4-b]pyridine: This method involves the direct bromination of the parent heterocycle using a brominating agent, such as N-bromosuccinimide (NBS). [] This approach offers a more concise route but may require careful optimization of reaction conditions to achieve regioselectivity.
X-ray crystallography: X-ray crystallographic studies have provided detailed insights into the bond lengths, bond angles, and overall conformation of the molecule. [, ] These studies have shown that the pyrazole and pyridine rings are nearly coplanar, with a slight deviation from planarity observed in some derivatives. [, , ]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (1H and 13C NMR) has been widely employed to characterize the structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives. [, , , , , , , , , , , , , , , , , , , , , , , ] The chemical shifts and coupling constants obtained from NMR spectra provide valuable information about the electronic environment and spatial arrangement of atoms within the molecule.
The mechanism of action of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives varies depending on the specific biological activity being investigated. In some cases, the pyrazolo[3,4-b]pyridine scaffold itself may be responsible for the observed activity, while in other cases, the specific substituents introduced through chemical modifications play a crucial role. [] For example:
Cyclin-dependent kinase (Cdk) inhibition: 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, synthesized using 5-bromo-1H-pyrazolo[3,4-b]pyridine as a starting material, have been identified as potential Cdk inhibitors. [] While the specific mechanism of action was not elucidated in the provided abstract, it is plausible that these compounds exert their effect by binding to the ATP-binding site of Cdks, thereby inhibiting their kinase activity. []
Acetylcholinesterase (AChE) inhibition: Compounds based on 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have shown AChE inhibitory activity. [] While not explicitly stated, this activity could potentially arise from the interaction of these compounds with the catalytic site of AChE, hindering the breakdown of acetylcholine and thus enhancing cholinergic transmission. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6